Pazufloxacin Mesilate

Descripción

Historical Development of the Fluoroquinolone Class

The journey of quinolone antimicrobials began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. mdpi.comoup.com Initially, the use of these early quinolones was primarily confined to treating Gram-negative urinary tract infections. oup.com The 1970s and 1980s marked a significant evolution with the development of fluoroquinolones, which featured a fluorine atom at the C-6 position of the quinolone ring. mdpi.comoup.comwikipedia.org This structural modification dramatically broadened the antibacterial spectrum and improved pharmacokinetic properties compared to their predecessors. oup.comnih.gov

Norfloxacin, introduced in 1986, was the first of the fluoroquinolones and demonstrated improved activity against Gram-negative bacteria and a longer half-life. mdpi.comoup.com This was soon followed by ciprofloxacin (B1669076) in 1987, which further expanded the activity of this class. mdpi.com Subsequent research focused on modifying the quinolone and naphthyridone cores to enhance efficacy against a wider range of bacteria, including Gram-positive cocci and anaerobes, leading to the classification of these agents into generations based on their antimicrobial spectrum. mdpi.comoup.comnih.gov

The development of fluoroquinolones can be categorized into distinct generations, each characterized by an expanded spectrum of activity.

| Generation | Key Characteristics | Representative Agents |

| First | Moderate activity against Gram-negative bacteria, primarily used for uncomplicated urinary tract infections. oup.com | Nalidixic acid, Oxolinic acid, Cinoxacin oup.comwikipedia.org |

| Second | Introduction of a fluorine atom at C-6, leading to expanded activity against Gram-negative bacteria and some Gram-positive and atypical pathogens. oup.comoup.com | Norfloxacin, Ciprofloxacin, Ofloxacin (B1677185) oup.com |

| Third | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and some anaerobes. oup.comnih.gov | Levofloxacin (B1675101), Gatifloxacin (B573), Pazufloxacin (B1662166) oup.comresearchgate.net |

| Fourth | Broad-spectrum activity, including activity against many anaerobic organisms. drugbank.com | Moxifloxacin (B1663623), Gemifloxacin researchgate.netdrugbank.com |

Evolution of Antimicrobial Agents and Emerging Challenges

The widespread use of antibiotics has inevitably led to the emergence and spread of antimicrobial resistance (AMR), a phenomenon foreseen by Sir Alexander Fleming shortly after the introduction of penicillin. nih.gov This has created a global health crisis, with many common infections becoming increasingly difficult to treat. who.int The development of resistance is a natural evolutionary process for bacteria, accelerated by the selective pressure exerted by the extensive use of antimicrobial agents. nih.gov

Multidrug-resistant (MDR) organisms, which are resistant to multiple classes of antibiotics, pose a particularly significant threat. nih.gov The rise of pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci has underscored the urgent need for new and effective antimicrobial agents. nih.govmdpi.com However, the development of new antibiotics faces considerable scientific, financial, and regulatory hurdles. nih.govreactgroup.org These challenges include the difficulty of identifying new compounds that are both effective and non-toxic, the high cost and long duration of clinical trials, and the fact that the effectiveness of new antibiotics can be quickly undermined by the development of resistance. reactgroup.orgacs.org This situation has led many pharmaceutical companies to reduce or abandon their antibiotic research and development programs, resulting in a loss of expertise in the field. reactgroup.org

The global spread of resistance is exacerbated by factors such as international travel and inconsistent standards for antibiotic use worldwide. nih.gov Consequently, there is a critical need to not only develop new antimicrobial agents but also to implement strategies that slow the emergence of resistance and preserve the efficacy of existing and future antibiotics. reactgroup.orgnih.gov

Pazufloxacin mesylate: A Third-Generation Fluoroquinolone Perspective

Pazufloxacin mesylate is classified as a third-generation fluoroquinolone. google.com This classification reflects its enhanced activity against Gram-positive bacteria, in addition to retaining potent activity against Gram-negative organisms. oup.com Developed in response to the growing challenge of antimicrobial resistance, pazufloxacin represents a progression in the fluoroquinolone class, aiming to address some of the limitations of earlier generations. nih.govresearchgate.net

The development of third-generation fluoroquinolones was driven by the need for agents with improved efficacy against respiratory pathogens like Streptococcus pneumoniae and other Gram-positive cocci. oup.comnih.gov Pazufloxacin, with its broad spectrum of antibacterial action, has demonstrated effectiveness against a range of clinically important pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. google.commedchemexpress.com Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death. google.com This mode of action is distinct from many other classes of antibiotics, which can be advantageous in combating multidrug-resistant strains. google.com

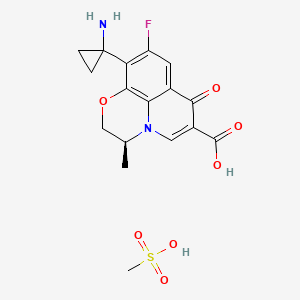

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHGFPATQWQARM-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167645 | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163680-77-1 | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazufloxacin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pazufloxacin mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZUFLOXACIN MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Antimicrobial Action of Pazufloxacin Mesylate

Targeting Bacterial DNA Gyrase

DNA gyrase is a unique bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for maintaining the proper topology of the bacterial chromosome. sigmaaldrich.commdpi.comnih.gov This ATP-dependent supercoiling is essential for the initiation and continuation of DNA replication. youtube.comyoutube.com Pazufloxacin (B1662166), like other fluoroquinolones, directly targets DNA gyrase. patsnap.comnih.gov

Pazufloxacin mesylate inhibits bacterial DNA synthesis, which is a direct consequence of its action on DNA gyrase. patsnap.comnih.gov The enzyme works by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. mdpi.comnih.gov Pazufloxacin binds to the complex formed between DNA gyrase and the bacterial DNA. youtube.com This binding stabilizes the transient enzyme-DNA cleavage complex, preventing the resealing of the DNA strands. nih.govnih.gov The stabilized complex serves as a physical barrier to the progression of the DNA replication fork, effectively halting the replication process and leading to the cessation of bacterial cell division. patsnap.comnih.gov

Research has quantified the inhibitory effect of pazufloxacin mesylate on DNA gyrase from different bacterial species.

| Bacterial Species | Target Enzyme | IC50 Value (μg/mL) |

| Escherichia coli | DNA gyrase | 0.88 medchemexpress.com |

| Pseudomonas aeruginosa | DNA gyrase | 1.9 medchemexpress.com |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Targeting Bacterial Topoisomerase IV

Topoisomerase IV is another essential bacterial type II topoisomerase. nih.gov While structurally similar to DNA gyrase, its primary role is in the decatenation, or separation, of newly replicated daughter chromosomes following a round of DNA replication. patsnap.comnih.gov This function is vital for the proper segregation of genetic material into daughter cells during cell division. patsnap.comyoutube.com

The action of pazufloxacin is not limited to DNA replication. The stabilized complexes of topoisomerase IV and DNA can also act as roadblocks for RNA polymerase, the enzyme responsible for DNA transcription. nih.gov This interference can disrupt the synthesis of RNA and, consequently, proteins. Furthermore, the DNA double-strand breaks induced by pazufloxacin trigger the bacterial SOS DNA repair response. nih.govxiahepublishing.com However, if the damage is too extensive, these repair mechanisms can be overwhelmed, leading to an accumulation of DNA lesions. nih.govnih.gov While transcription processes can expose DNA to damage, various repair pathways, including transcription-coupled repair, exist to counteract these effects; the damage induced by pazufloxacin can overwhelm these systems. nih.govmdpi.com

The primary function of topoisomerase IV is to separate interlinked daughter chromosomes. patsnap.comyoutube.com By inhibiting this enzyme, pazufloxacin prevents the successful segregation of chromosomes after replication. youtube.com The stalled cleavage complexes induced by the drug are converted into permanent, irreversible double-strand breaks in the bacterial chromosome. nih.govnih.gov This leads to extensive and lethal chromosome fragmentation, a hallmark of the bactericidal activity of fluoroquinolones. patsnap.comnih.gov This fragmentation prevents the necessary DNA recombination and repair processes that could potentially salvage the cell. nih.gov Studies have shown that pazufloxacin inhibits S. aureus DNA gyrase and topoisomerase IV at nearly equivalent levels, highlighting its dual-targeting capability. nih.gov

Multimodal Mechanism of Action and Enhanced Antibacterial Potency

The efficacy of pazufloxacin mesylate stems from its ability to simultaneously inhibit both DNA gyrase and topoisomerase IV. patsnap.commims.com This dual-targeting, multimodal mechanism enhances its antibacterial potency and contributes to a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. patsnap.comresearchgate.net By targeting two essential and distinct cellular processes—DNA replication and chromosome segregation—pazufloxacin creates a scenario from which the bacterial cell cannot easily recover. patsnap.com This dual action is also thought to help prevent the development of bacterial resistance, as mutations would need to arise in both target enzymes to confer a high level of resistance. patsnap.com The potent bactericidal activity and broad spectrum of pazufloxacin have been demonstrated in various studies, showing effectiveness against clinically relevant pathogens. nih.govresearchgate.net

Pazufloxacin mesylate has demonstrated a broad spectrum of activity, as indicated by its Minimum Inhibitory Concentration (MIC) values against various bacterial isolates.

| Bacterial Group | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Gram-positive & Gram-negative bacteria (clinically isolated) | 0.0125 - 12.5 | 0.025 - 100 nih.govresearchgate.net |

MIC50/90 represents the minimum concentration of the drug that inhibits the growth of 50%/90% of bacterial isolates.

Post-Antibiotic Effect (PAE) of Pazufloxacin Mesylate

Pazufloxacin mesylate, a member of the fluoroquinolone class of antibiotics, demonstrates a significant post-antibiotic effect (PAE), a phenomenon characterized by the persistent suppression of bacterial growth even after the concentration of the antimicrobial agent falls below the minimum inhibitory concentration (MIC). This extended antibacterial action is a key pharmacodynamic property that contributes to the therapeutic efficacy of pazufloxacin mesylate.

The PAE of fluoroquinolones, including pazufloxacin, is attributed to the induction of non-lethal damage to bacterial DNA and the persistent binding of the drug to its target enzymes, DNA gyrase and topoisomerase IV. This lingering effect ensures that bacterial replication and other essential cellular processes remain inhibited for a period after the drug has been largely cleared from the system.

The duration of the PAE is influenced by several factors, including the specific bacterial strain, the concentration of the antibiotic, and the duration of exposure. Generally, fluoroquinolones exhibit a PAE ranging from one to four hours against Gram-negative bacteria nih.gov. For Gram-positive cocci, most antimicrobial agents, including fluoroquinolones, are known to produce a PAE nih.gov.

Further research providing specific data on the PAE of pazufloxacin mesylate against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacteria would be valuable for optimizing dosing regimens and further elucidating its antimicrobial profile.

Data Table Notice: Despite a comprehensive search of scientific literature, specific quantitative data required to generate a detailed data table on the post-antibiotic effect of Pazufloxacin mesylate could not be located. The available information confirms the existence of the effect but does not provide the specific duration against various bacterial strains at different concentrations.

Antimicrobial Spectrum and Efficacy Studies

In Vitro Antimicrobial Activity

The in vitro efficacy of pazufloxacin (B1662166) has been demonstrated against Gram-positive, Gram-negative, and anaerobic bacteria, including multidrug-resistant isolates.

Pazufloxacin mesylate exhibits potent activity against a wide range of Gram-negative bacteria. nih.gov Its efficacy against species such as Enterobacteriaceae and Pseudomonas aeruginosa has been shown to be comparable to ciprofloxacin (B1669076) and superior to other antibiotics like imipenem (B608078) and ceftazidime (B193861). oup.com Studies have documented its activity against clinically relevant pathogens including Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. oup.com The antibacterial activity of pazufloxacin is generally considered to be more potent against Gram-negative bacteria than Gram-positive bacteria. oup.com

Specifically, against isolates from infectious enteritis, pazufloxacin showed high activity, with Minimum Inhibitory Concentration (MIC) values for 90% of isolates (MIC90) being 0.05 µg/mL for Shigella spp. and Salmonella spp., and 0.1 µg/mL for E. coli. researchgate.net

Table 1: In Vitro Activity of Pazufloxacin Against Selected Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Escherichia coli | 0.025 | 0.10 |

| Pseudomonas aeruginosa | 0.78 | 12.5 |

| Klebsiella pneumoniae | - | 0.5 |

| Haemophilus influenzae | - | 0.5 |

| Moraxella catarrhalis | - | 1.0 |

| Shigella spp. | - | 0.05 |

Note: Data compiled from multiple studies. oup.comresearchgate.netnih.gov MIC50/90 values can vary based on the specific isolates tested.

Pazufloxacin is also effective against various Gram-positive bacteria. ucl.ac.be In vitro studies have confirmed its activity against Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus agalactiae, and Enterococcus faecalis. oup.comnih.gov The MIC90 values for S. aureus and S. epidermidis have been reported to be 1 µg/mL and 0.25 to 4 µg/mL, respectively. oup.com For S. agalactiae, the MIC50 and MIC90 were both determined to be 3.13 µg/mL. nih.gov

Table 2: In Vitro Activity of Pazufloxacin Against Selected Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | - | 1.0 |

| Staphylococcus epidermidis | - | 0.25 - 4.0 |

| Streptococcus agalactiae | 3.13 | 3.13 |

Note: Data compiled from multiple studies. oup.comnih.gov MIC50/90 values can vary based on the specific isolates tested.

The antimicrobial spectrum of pazufloxacin extends to anaerobic bacteria. nih.gov Its efficacy has been evaluated against clinical isolates from obstetric and gynecological infections, demonstrating activity against species such as Peptostreptococcus magnus, Bacteroides fragilis, and Prevotella bivia. nih.gov For B. fragilis, the MIC50 and MIC90 were reported as 6.25 µg/mL and 12.5 µg/mL, respectively. nih.gov

A significant feature of pazufloxacin is its activity against multidrug-resistant (MDR) bacteria. nih.gov It has shown the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA) when compared with other agents, with a reported MIC90 of 16 µg/mL. oup.com Furthermore, its antibacterial activity against imipenem- and gentamicin-resistant P. aeruginosa was found to be superior to several other tested agents. oup.com Pazufloxacin has also demonstrated efficacy against extended-spectrum beta-lactamase (ESBL) producing Klebsiella pneumoniae and ampicillin-resistant Haemophilus influenzae. nih.gov

The antibacterial potency of pazufloxacin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Across numerous studies, MIC values have been determined for a vast range of clinical isolates. The MIC90 values of pazufloxacin have been reported to range from 0.025 to 100 µg/mL against Gram-positive and Gram-negative bacteria, anaerobes, and Legionella species. nih.govmedchemexpress.com

Beyond extracellular activity, the efficacy of pazufloxacin against intracellular pathogens has also been assessed. The Minimum Intracellular Eradicating Concentration (MIEC) is the minimal extracellular concentration required to inhibit the intracellular growth of bacteria. In a study involving Legionella pneumophila, pazufloxacin was shown to inhibit intracellular bacterial growth. The MIEC of pazufloxacin for one strain of L. pneumophila was 0.063 mg/L, demonstrating potent intracellular activity. oup.com

Pazufloxacin's in vitro activity has been frequently compared to that of other fluoroquinolones. In some studies, its activity against Gram-negative bacteria was comparable to ciprofloxacin. oup.com When tested against isolates from infectious enteritis, pazufloxacin's activity against Salmonella spp. was comparable to tosufloxacin (B10865) and two- to eight-fold more potent than ciprofloxacin and ofloxacin (B1677185). researchgate.net However, against other organisms like H. influenzae and M. catarrhalis, the MIC90 of pazufloxacin (0.5 µg/mL and 1 µg/mL, respectively) was higher than that of levofloxacin (B1675101) (0.25 µg/mL and 0.5 µg/mL, respectively), indicating lower potency in those cases. oup.com Against a strain of L. pneumophila, the MIEC of pazufloxacin (0.063 mg/L) was higher than that of tosufloxacin (0.004 mg/L), levofloxacin (0.016 mg/L), ciprofloxacin (0.032 mg/L), and garenoxacin (B1674628) (0.008 mg/L). oup.com

In Vivo Antimicrobial Activity in Experimental Models

The efficacy of pazufloxacin mesylate has been substantiated through various animal models of infection, which are crucial for evaluating the potential therapeutic utility of an antimicrobial agent in a living system. These studies encompass both systemic and localized infections, providing a comprehensive understanding of the compound's activity against a range of clinically relevant pathogens.

Systemic Infection Models (e.g., in cyclophosphamide-treated mice)

The therapeutic potential of pazufloxacin mesylate in systemic infections has been evaluated, particularly in immunocompromised hosts. In a systemic infection model using cyclophosphamide-treated mice, pazufloxacin mesylate demonstrated superior therapeutic activity compared to ceftazidime against infections caused by Staphylococcus aureus and Pseudomonas aeruginosa nih.gov. These models are significant as they simulate infections in patients with weakened immune systems, a common clinical scenario.

Localized Infection Models (e.g., CMC pouch infection in rat, calculus infection in rat bladder)

Pazufloxacin mesylate's effectiveness has also been confirmed in localized infection models. Research has shown its superior therapeutic efficacy in a carboxymethyl cellulose (B213188) (CMC) pouch infection model in rats and a calculus-associated bladder infection model in rats, when tested against S. aureus and P. aeruginosa nih.gov. These models are designed to mimic specific, confined infections and demonstrate the antibiotic's ability to penetrate tissues and exert its effect at the site of infection.

Efficacy against Specific Pathogens (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Legionella species)

Pseudomonas aeruginosa

The in vivo activity of pazufloxacin against P. aeruginosa has been characterized using a murine thigh infection model. In these studies, the therapeutic efficacy of pazufloxacin was shown to be concentration-dependent and correlated strongly with specific pharmacokinetic/pharmacodynamic (PK/PD) indices. The most suitable parameters for predicting the antibacterial effect were the ratio of the area under the free concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC) mdpi.comnih.govresearchgate.netnih.gov. The research established specific target values for these indices required to achieve different levels of bacterial reduction. mdpi.comnih.govresearchgate.net

Pharmacodynamic Targets for Pazufloxacin against P. aeruginosa in a Murine Thigh Infection Model mdpi.comnih.govresearchgate.net

| Pharmacodynamic Goal | Required fAUC24/MIC | Required fCmax/MIC |

| Bacteriostasis (No change in bacterial count) | 46.1 | 5.5 |

| 1-log10 Reduction in bacterial count | 63.8 | 7.1 |

| 2-log10 Reduction in bacterial count | 100.8 | 10.8 |

These findings demonstrate that pazufloxacin can produce a significant bactericidal effect against P. aeruginosain vivo when appropriate exposures are achieved mdpi.comnih.gov. Furthermore, studies in systemic and localized infection models in rodents confirmed the superior therapeutic activity of pazufloxacin mesylate against P. aeruginosa when compared to ceftazidime nih.gov.

Staphylococcus aureus

In experimental in vivo models, pazufloxacin mesylate has shown potent activity against Staphylococcus aureus. In both systemic infections in immunocompromised mice and localized infections in rats, pazufloxacin exhibited superior therapeutic effects compared to ceftazidime nih.gov.

Legionella species

While extensive animal model data is limited, the clinical efficacy of pazufloxacin mesylate has been reported in a case of Legionnaires' disease. A patient with culture-proven Legionella pneumophila pneumonia was treated successfully with intravenous pazufloxacin mesylate, which proved markedly effective nih.gov. This clinical outcome is supported by in vitro studies demonstrating that pazufloxacin has potent extracellular and intracellular activity against Legionella species, which is critical for eradicating this intracellular pathogen nih.govnih.govoup.com.

Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetic Profiles in Preclinical Species

Preclinical studies in various animal species are fundamental to characterizing the pharmacokinetic profile of a new chemical entity. Research on pazufloxacin (B1662166) has been conducted in species including mice, rats, and buffalo calves to understand its disposition.

Studies in animals have primarily utilized parenteral routes of administration. Following subcutaneous administration in buffalo calves at a dose of 5 mg/kg, pazufloxacin was absorbed with a peak plasma level (Cmax) of 1.12 µg/mL reached at 45 minutes. The absorption half-life in this species was determined to be 0.26 hours. Similarly, subcutaneous administration in rats showed systemic absorption of the compound. While specific oral bioavailability data for pazufloxacin in these species is not extensively detailed in the available literature, related fluoroquinolones have demonstrated good oral absorption in species like dogs, suggesting a potential for enteric absorption.

Pazufloxacin exhibits variable distribution across different species. In rats, the steady-state volume of distribution (Vd(ss)) was found to be 0.945 L/kg. This was comparatively lower than other fluoroquinolones like ofloxacin (B1677185) (1.83 L/kg) and sparfloxacin (B39565) (3.42 L/kg). Research suggests this lower volume of distribution for pazufloxacin is attributable to a significantly lower uptake clearance in muscle tissue. nih.gov The apparent volume of distribution in buffalo calves after subcutaneous administration was higher, calculated at 2.96 L/kg. In a mouse model of infection, the volume of distribution was determined to be 0.84 L/kg. researchgate.net While preclinical data on distribution into specific fluids like bile is limited, studies in human subjects have shown that pazufloxacin penetrates into bile, with bile-to-plasma concentration ratios for the area under the curve (AUC) being approximately 3.58. nih.gov

The elimination of pazufloxacin shows notable differences between preclinical species and humans. In rats, the elimination half-life (t1/2β) is approximately 3.01 hours. A significant finding is that the 24-hour urinary excretion accounted for only 23.8% of the administered dose, suggesting that non-renal pathways play a major role in its elimination in this species. Similarly, in buffalo calves, the elimination half-life was found to be 3.01 hours, with urinary excretion also accounting for 23.8% of the dose. In neutropenic mice, the elimination rate constant (ke) was 2.40 h⁻¹, corresponding to a half-life of approximately 0.29 hours. researchgate.net Biliary excretion for many fluoroquinolones can be species-dependent, and the lower urinary recovery in these animal models points towards hepatic metabolism or biliary excretion as other significant routes of elimination.

Dose proportionality of pazufloxacin has been evaluated in mouse models. In a study using infected neutropenic mice, single subcutaneous doses of 2.5, 10, and 40 mg/kg were administered. The resulting pharmacokinetic parameters showed that the maximum drug concentration (Cmax) and the area under the drug concentration-time curve (AUC) demonstrated a linear relationship with the administered dose. researchgate.net This finding indicates that pazufloxacin exhibits dose-proportional pharmacokinetics within this dose range in mice.

Significant variability in the pharmacokinetics of pazufloxacin is observed across different species, including differences from human profiles.

Elimination Half-Life: The elimination half-life in rats and buffalo calves is approximately 3.01 hours, which is longer than the typical half-life of 1.3 to 1.7 hours observed in humans.

Volume of Distribution: The volume of distribution appears to be larger in preclinical species like rats (0.945 L/kg) and buffalo calves (2.96 L/kg) compared to human subjects, where it is reported to be around 0.17 L/kg. nih.gov

Elimination Route: A primary point of divergence is the route of elimination. In humans, pazufloxacin is predominantly cleared by the kidneys, with urinary excretion rates of 90% or higher. In contrast, studies in both rats and buffalo calves show a much lower urinary excretion rate of approximately 24%, indicating that renal clearance is not the main elimination pathway and that hepatic or other non-renal routes are more significant in these species.

Pharmacokinetic Profiles in Human Subjects

The pharmacokinetics of intravenously administered pazufloxacin mesylate have been characterized in multiple studies involving healthy human volunteers. The disposition of the drug is consistently described as fitting a two-compartment model, characterized by rapid distribution and elimination.

Following single intravenous infusions, pazufloxacin exhibits predictable pharmacokinetic behavior. Studies have investigated a wide range of doses, from 150 mg to 1000 mg. The time to reach maximum plasma concentration (Tmax) is typically observed at the end of the infusion period, usually around 0.5 hours.

There are differing findings regarding dose proportionality. One study in Chinese volunteers suggested that the Cmax and AUC display dose proportionality within a range of 250 mg to 750 mg, indicating linear pharmacokinetics. Another study, also in a Chinese population, supported this, showing a linear correlation for AUC and Cmax over a dose range of 150 mg to 600 mg. However, a study in healthy Korean volunteers concluded that pazufloxacin exhibits a lack of dose proportionality over the dose range of 300 mg to 1,000 mg. researchgate.net

The elimination half-life in humans is consistently reported to be short, generally ranging from 1.3 to 1.7 hours. nih.govbuffalo.eduresearchgate.net Pazufloxacin is eliminated from the body primarily through renal excretion. Studies consistently show a very high cumulative urinary excretion rate, with approximately 90% to 97% of the administered dose being recovered as unchanged drug in the urine within 24 hours. buffalo.eduresearchgate.net This confirms the kidney as the principal organ for clearance. Studies involving multiple-dose administration have shown no significant drug accumulation. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Pazufloxacin in Healthy Human Volunteers (Single IV Dose)

Below is a summary of pharmacokinetic parameters from various studies. Use the filters to select and view data for specific doses.

| Dose (mg) | Cmax (mg/L) | AUC (mg·h/L) | t1/2 (h) | CL (L/h or L/h/kg) | Vd (L or L/kg) | Study Population |

| 150 | 2.37 ± 0.89 | 3.24 ± 1.2 | - | - | - | Chinese |

| 250 | 4.89 ± 1.11 | 9.53 ± 2.00 | 1.50 ± 0.19 | - | - | Chinese |

| 300 | 4.27 ± 0.74 | 5.89 ± 1.51 | - | - | - | Chinese |

| 300 | 5.11 (mean) | 13.70 (mean) | - | - | - | Korean |

| 300 | 10.80 ± 1.77 | 17.47 ± 2.97 | 1.70 ± 0.30 | 17.81 ± 3.26 L/h | 11.04 ± 6.53 L | Chinese |

| 500 | 9.94 ± 2.62 | 21.47 ± 6.63 | 1.37 ± 0.26 | - | - | Chinese |

| 500 | 13.71 ± 1.81 | 24.60 ± 4.15 | 1.46 ± 0.64 | 0.09 ± 0.04 L/h/kg | 0.17 ± 0.03 L/kg | Chinese |

| 500 | 9.88 (mean) | 27.81 (mean) | - | - | - | Korean |

| 600 | 10.74 ± 4.06 | 13.32 ± 2.35 | - | - | - | Chinese |

| 600 | 11.23 (mean) | 36.19 (mean) | - | - | - | Korean |

| 600 | 22.73 ± 4.68 | 42.40 ± 7.98 | 1.69 ± 0.21 | 14.68 ± 2.95 L/h | 12.09 ± 6.41 L | Chinese |

| 750 | 17.43 ± 3.22 | 36.12 ± 3.06 | 1.53 ± 0.26 | - | - | Chinese |

| 1000 | 18.06 (mean) | 58.60 (mean) | - | - | - | Korean |

Single-Dose Pharmacokinetics

Following a single intravenous administration, pazufloxacin mesylate's pharmacokinetic profile has been evaluated in healthy volunteers across various dose ranges. The pharmacokinetics of pazufloxacin are generally described by a two-compartment open model bjmu.edu.cnresearchgate.netresearchgate.net.

In a study involving healthy Chinese volunteers, subjects received single doses of 150 mg, 300 mg, or 600 mg of pazufloxacin mesylate as a 30-minute intravenous infusion bjmu.edu.cn. The peak plasma concentration (Cmax) and the area under the plasma concentration-time curve from time zero to infinity (AUC0→∞) demonstrated a linear correlation with the dose over this range bjmu.edu.cn. For the 150 mg, 300 mg, and 600 mg doses, the Cmax values were 2.37 ± 0.89 mg/L, 4.27 ± 0.74 mg/L, and 10.74 ± 4.06 mg/L, respectively bjmu.edu.cn. The corresponding AUC0→∞ values were 3.24 ± 1.2 mg·h/L, 5.89 ± 1.51 mg·h/L, and 13.32 ± 2.35 mg·h/L bjmu.edu.cn. The time to reach maximum concentration (Tmax) was approximately 0.5 hours for all dose groups bjmu.edu.cn.

Another study in healthy Chinese volunteers receiving 150 mg, 300 mg, and 500 mg doses reported Cmax values of 3.22 ± 1.20 mg/L, 6.62 ± 2.39 mg/L, and 11.07 ± 3.86 mg/L, respectively researchgate.net. The AUC0→∞ values were 5.01 ± 1.22 mg·h/L, 11.56 ± 2.13 mg·h/L, and 18.28 ± 4.52 mg·h/L, with elimination half-lives (t1/2β) ranging from 1.60 to 1.90 hours researchgate.net.

In healthy Korean male volunteers, single intravenous doses of 300 mg, 500 mg, 600 mg, and 1,000 mg were administered over one hour tandfonline.comnih.gov. The mean Cmax ranged from 5.11 to 18.06 µg/mL, and the mean AUC0-t ranged from 13.70 to 58.60 µg·h/mL tandfonline.comnih.gov. This study noted a lack of dose proportionality over the 300 mg to 1,000 mg range tandfonline.comtandfonline.com. The mean elimination half-life (t1/2) was consistent across doses, ranging from 2.70 to 3.02 hours tandfonline.comtandfonline.com.

A study administering a single 500 mg dose to twelve healthy volunteers found a Cmax of 13.71 ± 1.81 mg/L and an AUC0-t of 24.60 ± 4.15 mg·h/L, with a t1/2 of 1.46 ± 0.64 hours researchgate.net.

Interactive Data Table: Single-Dose Pharmacokinetic Parameters of Pazufloxacin Mesylate in Healthy Volunteers

| Dose (mg) | Cmax (mg/L) | AUC (mg·h/L) | Tmax (h) | t1/2 (h) | Study Population |

|---|---|---|---|---|---|

| 150 | 2.37 ± 0.89 | 3.24 ± 1.2 (AUC0→∞) | 0.48 ± 0.08 | - | Chinese bjmu.edu.cn |

| 300 | 4.27 ± 0.74 | 5.89 ± 1.51 (AUC0→∞) | 0.50 ± 0.00 | - | Chinese bjmu.edu.cn |

| 600 | 10.74 ± 4.06 | 13.32 ± 2.35 (AUC0→∞) | 0.53 ± 0.08 | - | Chinese bjmu.edu.cn |

| 300 | 5.11 | 13.70 (AUC0-t) | - | 2.70 - 3.02 | Korean tandfonline.comtandfonline.com |

| 500 | 9.00 | 25.54 (AUC0-t) | - | 2.70 - 3.02 | Korean tandfonline.comtandfonline.com |

| 600 | 11.39 | 33.32 (AUC0-t) | - | 2.70 - 3.02 | Korean tandfonline.comtandfonline.com |

| 1000 | 18.06 | 58.60 (AUC0-t) | - | 2.70 - 3.02 | Korean tandfonline.comtandfonline.com |

| 500 | 13.71 ± 1.81 | 24.60 ± 4.15 (AUC0-t) | 0.47 ± 0.09 | 1.46 ± 0.64 | General researchgate.net |

Multiple-Dose Pharmacokinetics

Studies on multiple-dose administration of pazufloxacin mesylate have been conducted to assess drug accumulation and steady-state pharmacokinetics. When administered at a fixed dose and interval, drug accumulation occurs if the drug from the previous dose has not been entirely eliminated cutm.ac.in.

In a study where twelve healthy volunteers received 500 mg of pazufloxacin mesylate twice a day for five days, the pharmacokinetic parameters after the last administration were determined researchgate.net. The Cmax at steady state was 15.41 ± 1.67 mg/L, and the elimination half-life was 1.33 ± 0.49 hours researchgate.net. A comparison of pharmacokinetic parameters between the first and last doses showed no significant differences, except for Cmax, and the accumulation coefficient was very small, suggesting no significant accumulation after successive administrations researchgate.net.

These findings indicate that effective concentrations in the body can be achieved with twice-daily intravenous infusions of 500 mg pazufloxacin mesylate without significant accumulation over a 5-day period researchgate.net. The time to reach steady-state concentration is typically between four and five half-lives of the drug doseme-rx.com.

Interactive Data Table: Multiple-Dose Pharmacokinetic Parameters of Pazufloxacin Mesylate (500 mg twice daily)

| Parameter | Value (Mean ± SD) |

|---|---|

| Tmax (h) | 0.48 ± 0.10 |

| Cmax (mg/L) | 15.41 ± 1.67 |

| AUC0-t (mg·h/L) | 8.42 ± 4.90 |

| t1/2 (h) | 1.33 ± 0.49 |

| Average Steady State Concentration (Css)av (mg/L) | 2.34 ± 0.43 |

| Fluctuation Index (DF) (%) | 99.48 ± 0.38 |

Pharmacokinetics in Specific Patient Populations

The pharmacokinetic profile of pazufloxacin can be altered in specific patient populations, such as the elderly and individuals with renal impairment, necessitating careful consideration.

Elderly Patients: Age-related physiological changes can affect drug pharmacokinetics mdpi.commsdmanuals.com. A study on the pharmacokinetics of pazufloxacin mesylate in elderly patients (71-88 years old) classified them based on creatinine (B1669602) clearance (Ccr) jst.go.jp. The results indicated altered pharmacokinetics compared to younger, healthy adults. Another study in elderly volunteers who received a 500 mg intravenous dose also evaluated its pharmacokinetic properties jst.go.jp.

Patients with Renal Impairment: Renal impairment significantly affects the elimination of drugs that are primarily excreted by the kidneys. For pazufloxacin, reduced renal function leads to increased elimination half-lives (T1/2β) and areas under the serum concentration-time curve (AUC0-inf) researchgate.net. In patients with decreasing renal function, a delay in urinary excretion was observed researchgate.net. The T1/2β in healthy subjects is approximately 2 hours, but this can extend to 20 hours or longer in patients on hemodialysis researchgate.net.

Hemodialysis Patients: Pazufloxacin is removed from the blood by hemodialysis with relative ease researchgate.net. The apparent half-life of the drug during a 4-hour hemodialysis session is between 2.78 and 4.00 hours, which is about one-sixth of the half-life during non-dialysis periods researchgate.net. Approximately 59 to 66 mg of an administered dose can be eliminated during a 4-hour hemodialysis session researchgate.net. Despite this, for patients with a creatinine clearance of less than 30 ml/min, the time to peak plasma level may be delayed nih.gov.

Plasma Concentration-Time Profiles

The plasma concentration-time profile of pazufloxacin mesylate following intravenous infusion is characterized by a rapid initial distribution phase followed by a slower elimination phase, consistent with a two-compartment model bjmu.edu.cnresearchgate.netresearchgate.net. The peak plasma concentration is typically reached at the end of the infusion period bjmu.edu.cnresearchgate.net. Following the peak, plasma concentrations decline in a biphasic manner. Studies have shown that after single intravenous doses ranging from 300 mg to 1,000 mg, the plasma concentration curves demonstrate a dose-dependent increase in exposure tandfonline.comtandfonline.com.

Tissue Penetration and Concentration in Biological Fluids

The effectiveness of an antibiotic is highly dependent on its ability to penetrate the site of infection pid-el.com. Pazufloxacin is widely distributed throughout the body mims.com.

Prostate Tissue: Studies have shown good penetration of pazufloxacin into prostate tissue. The mean Cmax ratio of prostate tissue to plasma ranges from 0.82 to 0.99, and the AUC ratio ranges from 0.80 to 0.98 nih.govnih.gov. This indicates that pazufloxacin can achieve therapeutic concentrations in the prostate, which is relevant for treating infections like prostatitis nih.gov.

Other Tissues and Fluids: Pazufloxacin also distributes into various other biological fluids and tissues, including phlegm, lungs, the biliary tract, and pleural fluid mims.com. The ability of fluoroquinolones to achieve high tissue-to-plasma ratios is a known characteristic of the class mdpi.com.

Urine: A significant portion of pazufloxacin is excreted unchanged in the urine mims.com. Studies have reported urinary recovery rates of 96.6% to 97.2% within 24 hours after administration researchgate.net. This high urinary concentration makes it effective for urinary tract infections.

Pharmacodynamic Modeling and Target Attainment

Pharmacodynamic modeling integrates pharmacokinetic data with the microbiological activity of an antibiotic, typically represented by the minimum inhibitory concentration (MIC), to predict its efficacy mdpi.comfrontiersin.org.

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter Correlation with Efficacy

For fluoroquinolones like pazufloxacin, the bactericidal activity is concentration-dependent ucla.edu. The two main PK/PD indices that correlate with the efficacy of concentration-dependent antibiotics are the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC24/MIC) and the ratio of the maximum free plasma concentration to the MIC (fCmax/MIC) nih.govpidsphil.org.

AUC/MIC: This parameter is considered a reliable predictor of fluoroquinolone efficacy nih.gov. In a study against Pseudomonas aeruginosa, a stronger correlation was observed between therapeutic efficacy and fAUC24/MIC (R² = 0.72) compared to other parameters nih.gov. The target value for fAUC24/MIC to achieve a static effect (inhibiting bacterial growth) was 46.1, while a 2-log10 reduction in bacterial load required a value of 100.8 nih.govresearchgate.net. For methicillin-sensitive Staphylococcus aureus (MSSA) and S. pneumoniae, the AUC0-24/MIC50 values at steady state were well above the target for bactericidal activity at doses of 300 mg and 500 mg nih.gov.

Cmax/MIC: This ratio is also an important predictor of clinical success and prevention of resistance nih.gov. The fCmax/MIC ratio also showed a good correlation with efficacy against P. aeruginosa (R² = 0.65) nih.gov. The target value for a static effect was 5.5, and for a 2-log10 kill, it was 10.8 nih.govresearchgate.net. For MSSA and P. aeruginosa, the Cmax/MIC50 values exceeded the defined criterion of 10 at both 300 mg and 500 mg doses nih.gov.

A Monte Carlo simulation demonstrated that a 2000 mg daily regimen of pazufloxacin could achieve a greater than 90% probability of target attainment (defined as both AUC/MIC ≥ 100 and Cmax/MIC ≥ 8) in prostate tissue for pathogens with an MIC of 2 mg/L nih.gov.

**Interactive Data Table: Target PK/PD Values for Pazufloxacin against *P. aeruginosa***

| Efficacy Endpoint | fAUC24/MIC | fCmax/MIC |

|---|---|---|

| Static Effect | 46.1 | 5.5 |

| 1 log10 kill | 63.8 | 7.1 |

| 2 log10 kill | 100.8 | 10.8 |

Dosing Regimen Optimization Based on PK/PD Targets

The optimization of dosing regimens for pazufloxacin is guided by establishing relationships between drug exposure (pharmacokinetics) and antimicrobial effect (pharmacodynamics). For fluoroquinolones like pazufloxacin, the key PK/PD indices that best predict efficacy are the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC). nih.govnih.gov

A study utilizing a neutropenic murine thigh infection model provided critical data on the PK/PD targets of pazufloxacin against Pseudomonas aeruginosa. nih.govnih.gov The research identified the specific values of fAUC24/MIC and fCmax/MIC required to achieve different levels of bacterial reduction, from halting growth (stasis) to achieving a 1-log10 or 2-log10 reduction in bacterial load. nih.govnih.gov

In this in vivo model, the therapeutic efficacy of pazufloxacin showed a stronger correlation with fAUC24/MIC and fCmax/MIC compared to the percentage of time the free drug concentration remains above the MIC (%fT>MIC). nih.govnih.gov These findings are instrumental in designing dosing schedules that can achieve the necessary exposure to effectively treat infections caused by pathogens with varying susceptibility.

Detailed research findings from the in vivo study against P. aeruginosa are summarized below.

| Bacteriological Effect | fAUC24/MIC Target | fCmax/MIC Target |

|---|---|---|

| Stasis (No change in bacterial count) | 46.1 | 5.5 |

| 1-log10 CFU Reduction | 63.8 | 7.1 |

| 2-log10 CFU Reduction | 100.8 | 10.8 |

Further research has employed Monte Carlo simulations to predict the probability of attaining these PK/PD targets in specific human tissues. For instance, simulations have been used to evaluate various intravenous dosing regimens and their likelihood of achieving therapeutic goals in prostate tissue, thereby informing dosing considerations for conditions like prostatitis.

Assessment of Post-Antibiotic Effect in Vivo

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth even after the antimicrobial concentration falls below the MIC. researchgate.net This pharmacodynamic parameter is significant for optimizing dosing intervals. Antibiotics with a long PAE may allow for less frequent dosing without compromising efficacy.

For fluoroquinolones, the bactericidal activity is generally concentration-dependent, a characteristic often associated with the induction of a significant PAE. One study noted that pazufloxacin mesilate exhibited a longer PAE at high concentrations and with short exposure periods compared to other tested agents, although specific in vivo data was not detailed. researchgate.net While the concept of PAE is well-established, specific quantitative data detailing the duration of the in vivo PAE for pazufloxacin mesylate from animal infection models is not extensively documented in the reviewed literature. The assessment in animal models, such as the neutropenic murine thigh infection model, is the standard method for determining the in vivo PAE, which accounts for the interaction between the drug, the pathogen, and the host's immune system.

Compound Reference Table

| Compound Name |

|---|

| Pazufloxacin mesylate |

| Pazufloxacin |

Research on Antimicrobial Resistance and Pazufloxacin Mesylate

Mechanisms of Resistance to Fluoroquinolones

Resistance to fluoroquinolones, including Pazufloxacin (B1662166) mesylate, is a multifactorial phenomenon primarily driven by modifications in the drug's bacterial targets, reduced intracellular drug concentration, and alterations in the cell envelope.

Mutations in DNA Gyrase (gyrA) and Topoisomerase IV (parC) Genes

The primary mechanism of high-level resistance to fluoroquinolones involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These genes encode the A subunits of DNA gyrase and topoisomerase IV, respectively, the primary targets of Pazufloxacin mesylate. Pazufloxacin mesylate inhibits both DNA gyrase and topoisomerase IV, leading to bacterial cell death. nih.gov Mutations in these target enzymes can reduce the binding affinity of the drug, thereby decreasing its inhibitory effect.

In Gram-negative bacteria, DNA gyrase is typically the primary target, while in Gram-positive bacteria, it is often topoisomerase IV. The accumulation of mutations in both genes can lead to higher levels of resistance.

A clinical study on Neisseria gonorrhoeae demonstrated a direct correlation between specific mutations in the gyrA gene and reduced efficacy of Pazufloxacin. The presence of a single amino acid substitution, Ser-91→Phe, in GyrA resulted in a 66-fold increase in the mean Minimum Inhibitory Concentration (MIC) of Pazufloxacin compared to the wild-type strain. nih.govnih.gov The addition of mutations in parC further elevates the level of resistance. nih.gov Similarly, in Pseudomonas aeruginosa, mutations in gyrA and parC, such as Thr83Ile in GyrA and Ser87Leu in ParC, have been clearly associated with reduced susceptibility to Pazufloxacin. scirp.org

| GyrA Mutation Status | Amino Acid Substitution | Mean Pazufloxacin MIC (μg/mL) | Fold Increase in MIC vs. Wild-Type |

|---|---|---|---|

| Wild-Type | None | 0.013 | - |

| Single Mutation | Ala-75→Ser | 0.08 | ~6.2 |

| Single Mutation | Ser-91→Phe | 0.86 | ~66.2 |

| Single Mutation | Asp-95→Asn | 0.2 | ~15.4 |

| Single Mutation | Asp-95→Gly | 0.075 | ~5.8 |

Efflux Pump Mechanisms and Pazufloxacin mesylate Resistance

Bacterial efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the cell. nih.govmdpi.comfrontiersin.org Overexpression of these pumps can reduce the intracellular concentration of fluoroquinolones, preventing them from reaching their DNA gyrase and topoisomerase IV targets. qeios.com This mechanism typically confers low- to moderate-level resistance but can act synergistically with target site mutations to produce high-level resistance.

In Gram-negative bacteria like Pseudomonas aeruginosa, efflux pump systems are a significant contributor to fluoroquinolone resistance. A surveillance study found that in clinical isolates of P. aeruginosa with high MICs to Pazufloxacin but without mutations in gyrA or parC, the presence of an efflux pump inhibitor reduced the MIC values. scirp.org This suggests that active efflux is a key resistance mechanism in these strains. Further investigation revealed mutations in genes that regulate efflux pump expression, such as mexZ and mexR, in these resistant isolates. scirp.org

Conversely, a study on Staphylococcus aureus indicated that the uptake of Pazufloxacin mesylate was not affected by the addition of carbonyl cyanide-m-chlorophenyl hydrazone (CCCP), an efflux pump inhibitor. This finding suggests that for this particular Gram-positive bacterium, efflux pumps may play a less significant role in resistance to Pazufloxacin compared to other fluoroquinolones like ciprofloxacin (B1669076). researchgate.net

Alterations in Cell Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a selective barrier that can limit the influx of antibiotics. mdpi.com Reduced permeability, often due to changes in the expression or structure of outer membrane proteins (OMPs) such as porins, can contribute to fluoroquinolone resistance. mdpi.com Porins are channels that allow hydrophilic molecules to cross the outer membrane. A decrease in the number of these channels can restrict the entry of fluoroquinolones into the bacterial cell.

Low Potential for Resistance Development with Pazufloxacin mesylate

Pazufloxacin mesylate has demonstrated characteristics that may contribute to a lower potential for the development of resistance compared to some other fluoroquinolones. The drug exhibits potent and rapid bactericidal activity, which can help to quickly eliminate bacterial populations before resistant mutants can be selected. researchgate.net

Furthermore, Pazufloxacin mesylate shows a longer post-antibiotic effect (PAE) at high concentrations and with short exposure times compared to other agents. researchgate.net The PAE is the suppression of bacterial growth that persists after the antibiotic concentration falls below the MIC. A prolonged PAE can contribute to therapeutic efficacy and may reduce the selection pressure for resistance. In vitro and in vivo studies have shown that Pazufloxacin mesylate has potent therapeutic effects against a range of pathogens, including those resistant to other classes of antibiotics, which reflects its robust antibacterial activity. researchgate.net

Strategies to Combat Resistance in the Context of Pazufloxacin mesylate Use

Combating the emergence and spread of resistance to potent antibiotics like Pazufloxacin mesylate requires a multifaceted approach that encompasses prudent antibiotic use, robust infection control measures, and strategic therapeutic practices.

Antimicrobial Stewardship: Hospital-based antimicrobial stewardship programs are essential to optimize antibiotic use. infectionsinsurgery.orgnih.gov For a potent fluoroquinolone like Pazufloxacin mesylate, this includes ensuring its use is based on susceptibility testing whenever possible and adhering to evidence-based guidelines to avoid overuse or inappropriate prescribing, which can drive the selection of resistant strains. nih.gov

Infection Prevention and Control: Basic hygiene measures, such as handwashing, and effective environmental cleaning in healthcare settings are fundamental to preventing the transmission of resistant pathogens. infectionsinsurgery.orgnih.gov Isolating patients colonized or infected with multidrug-resistant organisms can also be a crucial component of a comprehensive infection control strategy. infectionsinsurgery.org

Combination Therapy: Although not a routine strategy for all infections, using combination therapy (pairing Pazufloxacin mesylate with an antibiotic from a different class) could be explored in specific, difficult-to-treat infections. This approach can potentially prevent the emergence of resistance by targeting the bacteria through multiple mechanisms.

By implementing these strategies, the clinical utility of Pazufloxacin mesylate and other critical antibiotics can be preserved for future generations.

Preclinical Toxicology and Safety Research

Phototoxicity Studies

Phototoxicity, a non-immunological inflammatory skin reaction induced by the combination of a chemical substance and light, is a known concern for the quinolone class of antibiotics. Preclinical evaluations of pazufloxacin (B1662166) mesylate have been conducted to assess this potential.

In Vitro Phototoxicity in Cultured Cells

In vitro studies using cultured cells have been employed to determine the phototoxic potential of pazufloxacin, the active principle of pazufloxacin mesylate. In one such study, CHL/IU cells were exposed to various quinolones at a concentration of 10 micrograms/mL and then irradiated with long-wavelength ultraviolet (UVA) light. The phototoxic potencies of the tested quinolones were ranked in the following order: sparfloxacin (B39565) > lomefloxacin > ofloxacin (B1677185) > pazufloxacin. This indicates that pazufloxacin exhibited the weakest phototoxicity among the quinolones evaluated in this in vitro model.

In Vivo Phototoxicity in Animal Models (e.g., guinea pigs, rats)

The in vivo phototoxic potential of pazufloxacin mesylate has been assessed in animal models. In a study involving guinea pigs, the animals were administered pazufloxacin mesylate intraperitoneally for seven consecutive days, followed by UVA irradiation. The resulting skin reactions, specifically erythema, were evaluated 24 hours after irradiation. The severity of the skin reaction was found to be the weakest for pazufloxacin mesylate when compared to other quinolones.

Furthermore, in rats that received intravenous injections of pazufloxacin mesylate, no phototoxicity was observed. These findings from in vivo models in both guinea pigs and rats suggest a low phototoxic potential for pazufloxacin mesylate.

Comparative Phototoxicity with Other Quinolones

Comparative studies have consistently demonstrated that pazufloxacin mesylate has a weaker phototoxic effect than other quinolones. The order of decreasing phototoxicity in guinea pigs was determined to be: sparfloxacin > ciprofloxacin (B1669076) > nalidixic acid > enoxacin = ofloxacin > lomefloxacin > pazufloxacin mesylate. nih.gov

Interestingly, the plasma concentration of pazufloxacin mesylate at the time of UVA irradiation was significantly higher than that of some of the more phototoxic quinolones. For instance, the maximum plasma concentration of pazufloxacin was about 4.1 times higher than that of ciprofloxacin and 1.3 times higher than that of sparfloxacin. nih.gov Despite this higher systemic exposure, pazufloxacin mesylate induced the weakest phototoxic response, further underscoring its comparatively favorable phototoxicity profile. nih.gov

Table 1: Comparative Phototoxicity of Quinolones in Preclinical Models

| Quinolone | In Vitro Phototoxicity Ranking (Cultured Cells) | In Vivo Phototoxicity Ranking (Guinea Pig Skin Reaction) |

|---|---|---|

| Sparfloxacin | 1 (Most Potent) | 1 (Most Severe) |

| Lomefloxacin | 2 | 6 |

| Ofloxacin | 3 | 5 (Equal to Enoxacin) |

| Pazufloxacin | 4 (Least Potent) | 7 (Weakest) |

| Ciprofloxacin | Not Reported in this Study | 2 |

| Nalidixic Acid | Not Reported in this Study | 3 |

| Enoxacin | Not Reported in this Study | 4 (Equal to Ofloxacin) |

Drug Interaction Studies in Preclinical Models

The potential for drug-drug interactions is a critical aspect of preclinical safety evaluation. Studies on pazufloxacin mesylate have explored its interactions with nonsteroidal anti-inflammatory drugs (NSAIDs) and its effects on the body's antioxidant systems.

Interactions with Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Central Nervous System Effects (e.g., convulsions in mice)

The co-administration of quinolones and certain NSAIDs has been associated with an increased risk of central nervous system (CNS) effects, including convulsions. Preclinical studies in mice have investigated the convulsant activity of pazufloxacin mesylate when combined with various NSAIDs.

In these studies, pazufloxacin mesylate demonstrated a remarkably weak convulsant activity. When administered intravenously in combination with the NSAID 4-biphenylacetic acid (BPAA), pazufloxacin mesylate did not induce convulsions at doses up to 200 mg/kg. In contrast, other quinolones such as enoxacin, norfloxacin, and lomefloxacin induced convulsions at much lower doses when combined with BPAA.

Furthermore, when pazufloxacin mesylate was administered intravenously at a dose of 50 mg/kg along with 14 different NSAIDs given orally, no convulsions were observed. At a higher intravenous dose of 200 mg/kg, convulsions were only noted in combination with a high oral dose of aspirin (600 mg/kg), and not with the other 13 NSAIDs tested.

When administered directly into the brain (intracerebroventricularly), the convulsion-inducing dose of pazufloxacin mesylate was higher than that of several other quinolones and beta-lactam antibiotics. The concurrent administration of BPAA did not lower the convulsion-inducing dose of pazufloxacin mesylate in this model. These findings collectively suggest a low potential for pazufloxacin mesylate to induce convulsions, even in the presence of NSAIDs.

Effects on Antioxidant Status and Lipid Peroxidation in Animal Models

The impact of pazufloxacin mesylate on the body's antioxidant defense systems and the extent of lipid peroxidation has been evaluated in rabbits, both alone and in combination with the NSAID meloxicam.

In a study where rabbits were orally administered pazufloxacin mesylate for 21 days, a significant decrease in reduced glutathione levels was observed. nih.govamegroups.org Glutathione is a crucial intracellular antioxidant. Conversely, the activity of glutathione peroxidase, an enzyme that helps protect against oxidative damage, was induced in the rabbits treated with pazufloxacin alone. nih.govamegroups.org

The administration of pazufloxacin mesylate, both as a single agent and in combination with meloxicam, resulted in significant lipid peroxidation compared to untreated controls. nih.govamegroups.org Lipid peroxidation is a marker of oxidative damage to cells. These results indicate that repeated administration of pazufloxacin mesylate can potentially induce oxidative stress in rabbits. nih.gov

Table 2: Effects of Pazufloxacin Mesylate on Antioxidant Parameters in Rabbits

| Treatment Group | Reduced Glutathione Levels | Glutathione Peroxidase Activity | Lipid Peroxidation |

|---|---|---|---|

| Pazufloxacin Mesylate | Significantly Decreased | Induced | Significantly Increased |

| Meloxicam | Significantly Decreased | Not Significantly Changed | Significantly Increased |

| Pazufloxacin Mesylate + Meloxicam | Significantly Decreased | Not Reported in this Study | Significantly Increased |

| Control | No Significant Change | No Significant Change | No Significant Change |

on Pazufloxacin Mesylate: Genotoxicity and Carcinogenicity

Fluoroquinolone antibiotics, as a class, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. patsnap.com This mechanism of action, which involves interference with DNA processes, inherently raises questions about their potential for genotoxicity in mammalian cells. Therefore, a thorough evaluation of this potential is a critical component of the preclinical safety assessment for any new fluoroquinolone compound.

Standard preclinical toxicology programs include a range of in vitro and in vivo tests to assess the potential for a substance to cause genetic damage that could lead to cancer or other hereditary diseases. These typically include:

A bacterial reverse mutation assay (Ames test): To detect gene mutations.

An in vitro cytogenetic assay: To evaluate chromosomal damage in mammalian cells.

An in vivo genotoxicity assay: Such as a micronucleus test in rodents, to assess chromosomal damage in a whole animal system.

While it is standard practice for pharmaceutical companies to conduct these studies, the specific outcomes for pazufloxacin mesylate are not detailed in the available public domain. One study did note that pazufloxacin exhibited poor inhibitory activity against topoisomerase II from human placenta, suggesting a degree of selectivity for bacterial enzymes, which could potentially translate to a lower risk of genotoxicity in humans.

Long-term carcinogenicity bioassays in rodents, typically lasting for two years, are also a standard part of the preclinical safety assessment for new drugs intended for chronic or intermittent long-term use. These studies are designed to identify any potential increase in tumor incidence following prolonged exposure to the drug. The results of such studies for pazufloxacin mesylate have not been published in the accessible scientific literature.

Clinical Research and Efficacy Evaluation

Phase II and III Clinical Trials for Bacterial Infections

Specific Clinical Indications (e.g., chronic suppurative otitis media, bacterial conjunctivitis)

Chronic Suppurative Otitis Media (CSOM): CSOM is a persistent inflammation and infection of the middle ear and mastoid cavity, characterized by ear discharge through a perforated eardrum nih.gov. While systemic antibiotics are a treatment option, topical antibiotics, particularly quinolones, are often considered first-line treatment in conjunction with regular ear cleaning droracle.ai. Studies have shown that topical quinolones may be more effective than other treatments in resolving ear discharge nih.govcochrane.org. Intravenous antibiotics like ceftazidime (B193861) have also been shown to be effective in the systemic treatment of CSOM medscape.com.

Bacterial Conjunctivitis: Pazufloxacin (B1662166) mesylate has been formulated as an ophthalmic solution for the treatment of bacterial conjunctivitis. Clinical trials have demonstrated its effectiveness and safety for this indication. In a multicenter, randomized, double-masked, parallel-controlled clinical trial, pazufloxacin mesylate eye drops were found to have similar effectiveness and adverse response profiles to levofloxacin (B1675101) eye drops bvsalud.org. Another study comparing pazufloxacin ophthalmic solution to moxifloxacin (B1663623) and gatifloxacin (B573) found similar rates of bacterial eradication and clinical remission among the treatment groups researchgate.netnih.gov. Specifically, the bacterial eradication rates were reported as 79% for pazufloxacin (twice daily), 84% (three times daily), and 84% (four times daily), compared to 80% for moxifloxacin and 82% for gatifloxacin researchgate.netnih.gov.

Comparative Efficacy Studies with Other Antimicrobials (e.g., gatifloxacin, ceftazidime, levofloxacin)

The clinical efficacy of pazufloxacin mesylate has been benchmarked against other commonly used antimicrobials in various randomized controlled trials.

Pazufloxacin vs. Gatifloxacin: In a study involving patients with acute bacterial infections of the respiratory and urinary-reproductive tracts, the total effective rate of pazufloxacin mesylate was 94.06%, comparable to gatifloxacin's 90.74% researchgate.net. The bacterial clearance rates were also similar, with pazufloxacin at 94.62% and gatifloxacin at 93.62% researchgate.net. Another comparative study for bacterial conjunctivitis showed pazufloxacin to have similar bacterial eradication and clinical remission rates to gatifloxacin researchgate.netnih.gov.

Pazufloxacin vs. Levofloxacin: A multicenter randomized controlled study comparing pazufloxacin and levofloxacin for acute respiratory and urinary tract infections found similar total cure and effective rates. For the pazufloxacin group, the rates were 68.60% and 96.69% respectively, while for the levofloxacin group, they were 66.67% and 95.37% researchgate.net. A meta-analysis of ten randomized controlled trials also concluded that the efficacy of pazufloxacin in treating bacterial infections of the respiratory and urinary systems is similar to that of levofloxacin cadrj.com. In a study of sequential intravenous to oral therapy for urinary tract infections, the microbial eradication rate after intravenous treatment was 89.5% for pazufloxacin, compared to 93.7% for levofloxacin, demonstrating non-inferiority chemotherapy.or.jp.

Bacterial Clearance Rates and Clinical Cure Rates

Clinical trials consistently report high bacterial clearance and clinical cure rates for pazufloxacin mesylate across a range of infections.

| Infection Type | Comparator | Pazufloxacin Mesylate Clinical Efficacy/Cure Rate | Comparator Clinical Efficacy/Cure Rate | Pazufloxacin Mesylate Bacterial Clearance Rate | Comparator Bacterial Clearance Rate |

| Acute Bacterial Infections | Gatifloxacin | 94.06% | 90.74% | 94.62% | 93.62% |

| Acute Respiratory & Urinary Tract Infections | Levofloxacin | 96.69% (effective rate) | 95.37% (effective rate) | 93.42% | 89.73% |

| Complicated Urinary Tract Infections | Ceftazidime | 92.5% | 87.4% | 87.9% (on day 5) | 90.7% (on day 5) |

| Chronic Respiratory Tract Infections | Ceftazidime | 93.2% | 91.5% | 65.0% | 90.2% |

| Pyelonephritis (Sequential Therapy) | N/A | 81.0% | N/A | 81.0% | N/A |

Data compiled from multiple clinical trials. researchgate.netelsevierpure.comresearchgate.netresearchgate.netnih.gov

Post-Marketing Surveillance and Real-World Evidence

Post-marketing surveillance (PMS) is a critical component of pharmacovigilance, involving the monitoring of a drug's safety and efficacy after it has been approved and released to the market wikipedia.org. This ongoing process allows for the identification of adverse events that may not have been apparent during pre-approval clinical trials, which are often limited in terms of patient numbers and diversity fda.gov. Regulatory bodies like the U.S. Food and Drug Administration (FDA) utilize systems such as the FDA Adverse Event Reporting System (FAERS) and the MedWatch program to collect and analyze data from real-world use fda.gov.

The purpose of PMS is to gather more extensive information on a drug's performance in the general population, which can lead to updates in drug labeling or, in rare cases, a reevaluation of its marketing approval fda.govmdv.co.jp. This surveillance can take various forms, including spontaneous reporting databases, prescription event monitoring, and electronic health record analysis wikipedia.org. While specific post-marketing surveillance data for pazufloxacin mesylate is not detailed in the provided search results, the established frameworks for PMS ensure that its long-term safety and effectiveness are continuously monitored wikipedia.orgfda.govmdv.co.jp.

Drug Interactions and Concomitant Therapy Research

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the influence of one drug on the absorption, distribution, metabolism, or excretion of another. For pazufloxacin (B1662166) mesylate, these interactions can significantly impact its serum concentrations and, consequently, its efficacy and potential for adverse effects.

Effects on Renal Clearance of Co-administered Drugs (e.g., theophylline (B1681296), cyclosporine)

Pazufloxacin mesylate has the potential to affect the renal clearance of certain drugs that are eliminated through the kidneys. This can lead to elevated plasma concentrations of the co-administered drug, increasing the risk of toxicity.

Theophylline: While specific quantitative data on the interaction between pazufloxacin mesylate and theophylline is limited, the DrugBank database indicates that pazufloxacin can decrease the metabolism of theophylline drugbank.com. Theophylline is metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP1A2 nih.gov. Inhibition of this enzyme by a co-administered drug can lead to reduced clearance and increased serum levels of theophylline, which has a narrow therapeutic index. For other fluoroquinolones, this interaction is well-documented. For instance, a study on ofloxacin (B1677185) showed that its co-administration for four days significantly decreased theophylline clearance by 12.1% and increased the area under the concentration-time curve (AUC) by 9.9% nih.gov. Given that pazufloxacin may also inhibit CYP1A2, a similar, though perhaps modest, effect on theophylline clearance could be anticipated.

Impact of Probenecid (B1678239) on Pazufloxacin mesylate Serum Levels

Probenecid is a uricosuric agent that competitively inhibits the renal tubular secretion of many drugs, particularly weak organic acids like beta-lactam antibiotics drugbank.comnih.govnih.govmedscape.comnih.gov. This inhibition leads to decreased renal clearance and consequently, elevated and prolonged plasma concentrations of the co-administered drug.

While specific pharmacokinetic studies detailing the interaction between probenecid and pazufloxacin mesylate are not available in the reviewed literature, the mechanism of action of probenecid suggests a high likelihood of a significant interaction. As pazufloxacin is primarily excreted unchanged in the urine, inhibition of its active tubular secretion by probenecid would be expected to increase its serum levels and prolong its half-life jst.go.jp. This interaction is often utilized therapeutically to boost the efficacy of certain antibiotics nih.govdrugs.com.

| Co-administered Drug | Effect on Pazufloxacin Mesylate | Mechanism |

| Probenecid | Expected to increase serum levels and prolong half-life. | Competitive inhibition of renal tubular secretion. |

Interference with Absorption (e.g., antacids, iron supplements)

The absorption of fluoroquinolones, including pazufloxacin mesylate, can be significantly impaired by the concurrent administration of products containing polyvalent cations, such as antacids and iron supplements.

Antacids: Antacids containing magnesium, aluminum, or calcium can form insoluble chelate complexes with fluoroquinolones in the gastrointestinal tract, thereby reducing their absorption and bioavailability drugbank.comnih.govresearchgate.netnih.govdrugs.comlatakia-univ.edu.sylatakia-univ.edu.sy. Studies on other fluoroquinolones have demonstrated a substantial reduction in absorption. For example, co-administration of an antacid with pefloxacin (B1679150) reduced its relative bioavailability to 44.4% nih.govnih.gov. Similarly, the absorption of rufloxacin (B1680270) was significantly decreased when an antacid was given shortly before the antibiotic researchgate.net. It is therefore recommended to administer pazufloxacin mesylate at least two hours before or several hours after antacid ingestion to minimize this interaction.

Iron Supplements: Similar to antacids, iron supplements containing ferrous sulfate (B86663) can chelate with fluoroquinolones, leading to decreased absorption globalrx.comdrugbank.comgoodrx.comnih.govdrugs.comdrugs.com. A study on moxifloxacin (B1663623) found that concomitant administration of ferrous sulfate reduced its bioavailability by 39% nih.gov. This interaction can lead to subtherapeutic plasma concentrations of the antibiotic, potentially compromising treatment efficacy. To mitigate this, it is advisable to separate the administration of pazufloxacin mesylate and iron supplements by several hours.

| Interacting Substance | Effect on Fluoroquinolone Bioavailability | Mechanism | Recommendation |

| Antacids (Mg²⁺, Al³⁺, Ca²⁺) | Significant reduction in absorption. | Formation of insoluble chelate complexes. | Administer pazufloxacin at least 2 hours before or several hours after antacids. |

| Iron Supplements (Fe²⁺) | Significant reduction in absorption. | Formation of insoluble chelate complexes. | Separate administration times by several hours. |

Metabolic Interactions with Other Drugs